Boc-tyr(AC)-OH
Overview
Description
Boc-tyrosine(acetyl)-OH, also known as tert-butyloxycarbonyl-tyrosine(acetyl)-OH, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis as a protected form of tyrosine, where the acetyl group protects the hydroxyl group and the tert-butyloxycarbonyl group protects the amino group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
Biochemical Analysis
Biochemical Properties
Boc-tyr(AC)-OH is involved in a broad range of biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme PagF . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It may interact with various transporters or binding proteins, and may also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-tyrosine(acetyl)-OH typically involves the protection of the amino group of tyrosine with a tert-butyloxycarbonyl group and the protection of the hydroxyl group with an acetyl group. The process generally follows these steps:
Protection of the Amino Group: Tyrosine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate to form Boc-tyrosine.
Protection of the Hydroxyl Group: Boc-tyrosine is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield Boc-tyrosine(acetyl)-OH.
Industrial Production Methods
In industrial settings, the production of Boc-tyrosine(acetyl)-OH follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Boc-tyrosine(acetyl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA), while the acetyl group can be removed using bases such as sodium hydroxide.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal; sodium hydroxide for acetyl group removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) as a catalyst.
Major Products Formed
Deprotection: Tyrosine after removal of both protecting groups.
Coupling: Peptides or peptide derivatives with Boc-tyrosine(acetyl)-OH incorporated into the sequence.
Scientific Research Applications
Boc-tyrosine(acetyl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of tyrosine residues with protected functional groups.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the modification of proteins and peptides for various bioconjugation techniques.
Mechanism of Action
The mechanism of action of Boc-tyrosine(acetyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide chain elongation, while the acetyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide product.
Comparison with Similar Compounds
Boc-tyrosine(acetyl)-OH can be compared with other protected forms of tyrosine, such as:
Fmoc-tyrosine(acetyl)-OH: Uses the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amino protection, which is removed under basic conditions.
Boc-tyrosine(t-butyl)-OH: Uses a tert-butyl group for hydroxyl protection, which is removed under acidic conditions.
Uniqueness
Boc-
Properties
IUPAC Name |
(2S)-3-(4-acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-10(18)22-12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJFTIPPLLFDSG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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